![molecular formula C14H15NO B1357540 1-[4-(3-Methylphenoxy)phenyl]methanamine CAS No. 864263-07-0](/img/structure/B1357540.png)
1-[4-(3-Methylphenoxy)phenyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Methylphenoxy)phenyl]methanamine, also known as 4-methoxy-N-methylbenzenemethanamine, is a compound that has been studied for its potential uses in scientific research. It is an aromatic amine that is used as a building block in organic synthesis and is found in various natural products. It is a versatile compound that has been used in a variety of applications, including drug delivery, chemical synthesis, and as a reagent in biochemical reactions.
Applications De Recherche Scientifique
Dual Serotonin/Noradrenaline Reuptake Inhibition
The compound 1-[4-(3-Methylphenoxy)phenyl]methanamine is part of a novel series of 1-(2-phenoxyphenyl)methanamines, which possess selective dual serotonin (5-HT) and noradrenaline (NA) reuptake pharmacology. This series has been studied for its potential in treating conditions related to neurotransmitter imbalance (Whitlock, Blagg, & Fish, 2008).
Catalytic Applications in Organic Chemistry
1-[4-(3-Methylphenoxy)phenyl]methanamine derivatives have been synthesized and used in catalytic applications. These derivatives, particularly those involving NCN′ and PCN pincer palladacycles, have shown good activity and selectivity in various chemical reactions (Roffe, Tizzard, Coles, Cox, & Spencer, 2016).
Photocytotoxicity and Cellular Imaging
Research has explored the photocytotoxic properties of Iron(III) complexes involving derivatives of 1-[4-(3-Methylphenoxy)phenyl]methanamine. These complexes have shown potential in cellular imaging and unprecedented photocytotoxicity in red light, making them relevant for therapeutic applications and research in cancer treatment (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Antimicrobial Activity
Certain derivatives of 1-[4-(3-Methylphenoxy)phenyl]methanamine have been synthesized and evaluated for their antimicrobial properties. These compounds have shown variable degrees of antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Visagaperumal, Praveen, Sudeepthi, Prasanthi, Sravani, & Satyanarayana, 2010).
Antioxidant Activity
Research has identified phenyl ether derivatives related to 1-[4-(3-Methylphenoxy)phenyl]methanamine with significant antioxidant activity. These derivatives were isolated from marine-derived fungi and have shown promising results in antioxidant assays (Xu, Zhang, Zhu, Cao, & Zhu, 2017).
Quantum Structure-Activity Relationship (QSAR)
QSAR models have been used to evaluate the biological activities of compounds in the phenoxyphenyl-methanamine class, including 1-[4-(3-Methylphenoxy)phenyl]methanamine. These studies provide insights into the structure-activity relationships of these compounds, enhancing our understanding of their pharmacological potential (Mente, Gallaschun, Schmidt, Lebel, Vanase-Frawley, & Fliri, 2008).
Synthesis and Characterization in Organic Chemistry
Various research efforts have focused on the synthesis and characterization of 1-[4-(3-Methylphenoxy)phenyl]methanamine derivatives. These studies contribute to the development of new organic compounds with potential applications in medicinal chemistry and materials science (Zhou, Su, Gan, Wang, & Xu, 2013).
Propriétés
IUPAC Name |
[4-(3-methylphenoxy)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-3-2-4-14(9-11)16-13-7-5-12(10-15)6-8-13/h2-9H,10,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTHKXNDILXRIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599150 |
Source


|
| Record name | 1-[4-(3-Methylphenoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methylphenoxy)phenyl]methanamine | |
CAS RN |
864263-07-0 |
Source


|
| Record name | 1-[4-(3-Methylphenoxy)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

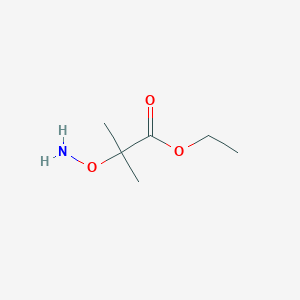
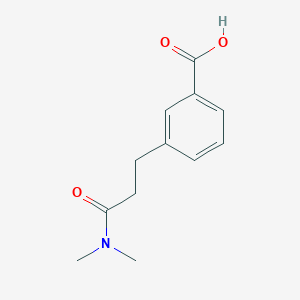
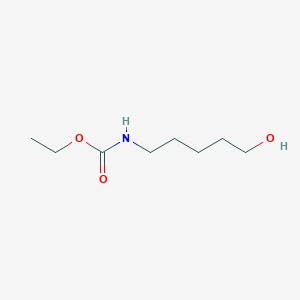
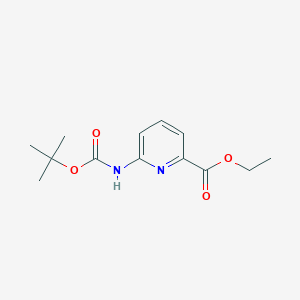
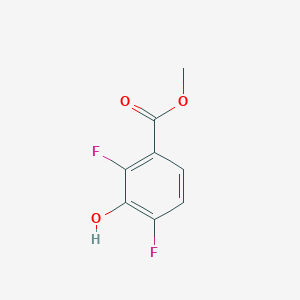
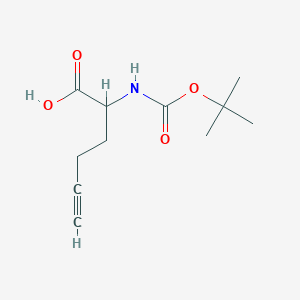
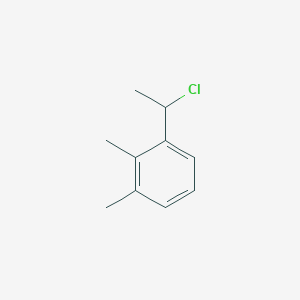
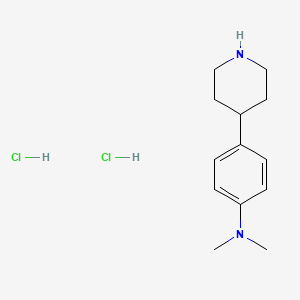
![Methyl 2-hydroxy-5-[2-(trimethylsilyl)ethynyl]-benzenecarboxylate](/img/structure/B1357477.png)
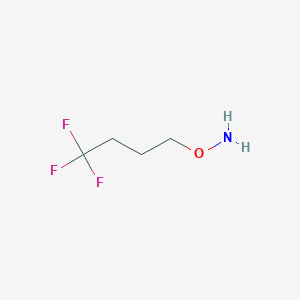
![1-Methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1357480.png)
![1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1357484.png)
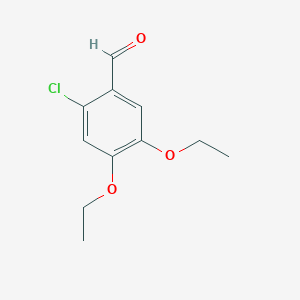
![2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide](/img/structure/B1357492.png)